molecular formula C24H19N3O6 B2417602 N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 887878-34-4

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2417602
CAS No.: 887878-34-4
M. Wt: 445.431
InChI Key: YGMOXOWOGCQJOG-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Acetamido Group Addition: The acetamido group can be added through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of m-Tolyloxy Group: The m-tolyloxy group can be introduced through etherification reactions using m-tolyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro and acetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might yield corresponding oxides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide
  • N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide
  • N-(4-nitrophenyl)-3-(2-(phenoxy)acetamido)benzofuran-2-carboxamide

Uniqueness

N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-[[2-(3-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-15-5-4-6-18(13-15)32-14-21(28)26-22-19-7-2-3-8-20(19)33-23(22)24(29)25-16-9-11-17(12-10-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMOXOWOGCQJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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